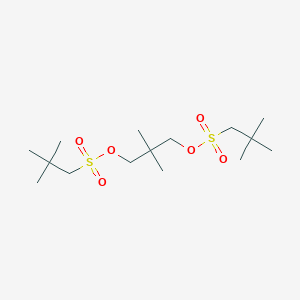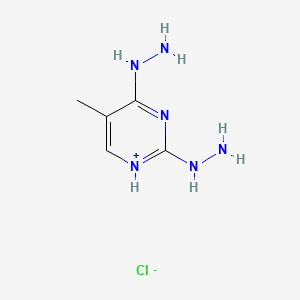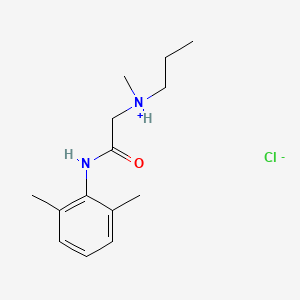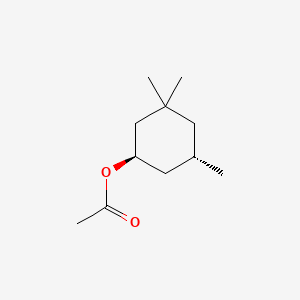
trans-3,3,5-Trimethylcyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3,3,5-Trimethylcyclohexyl acetate: is an organic compound with the chemical formula C11H20O2 . It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,3,5-Trimethylcyclohexyl acetate typically involves the esterification of trans-3,3,5-Trimethylcyclohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with fewer by-products.
化学反応の分析
Types of Reactions:
Oxidation: trans-3,3,5-Trimethylcyclohexyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of trans-3,3,5-Trimethylcyclohexanol.
Substitution: The acetate group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of trans-3,3,5-Trimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry: trans-3,3,5-Trimethylcyclohexyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of other cyclohexyl derivatives.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmacologically active compounds.
Industry: The primary industrial application of this compound is in the fragrance industry, where it is valued for its pleasant odor and stability.
作用機序
The mechanism of action of trans-3,3,5-Trimethylcyclohexyl acetate in biological systems involves its hydrolysis by esterases to produce trans-3,3,5-Trimethylcyclohexanol and acetic acid. The molecular targets and pathways involved in its action are primarily related to its interaction with esterases and other enzymes involved in ester metabolism.
類似化合物との比較
cis-3,3,5-Trimethylcyclohexyl acetate: The cis isomer of the compound, which has different physical properties and odor characteristics.
3,3,5-Trimethylcyclohexanol: The parent alcohol from which the acetate ester is derived.
Cyclohexyl acetate: A simpler ester with a similar structure but lacking the methyl substitutions.
Uniqueness: trans-3,3,5-Trimethylcyclohexyl acetate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its trans configuration and the presence of three methyl groups on the cyclohexyl ring contribute to its stability and odor profile, making it particularly valuable in the fragrance industry.
特性
CAS番号 |
24691-18-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
[(1R,5S)-3,3,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChIキー |
OIVWFAFCHQDCCG-PSASIEDQSA-N |
異性体SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C |
正規SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


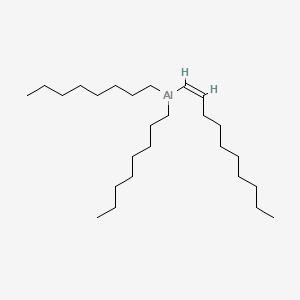
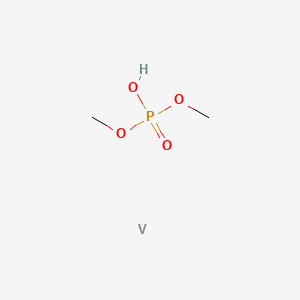
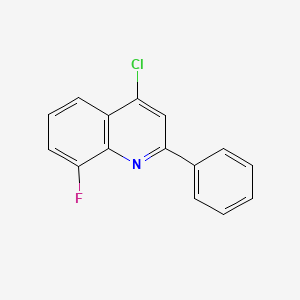
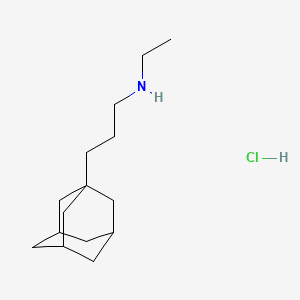
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
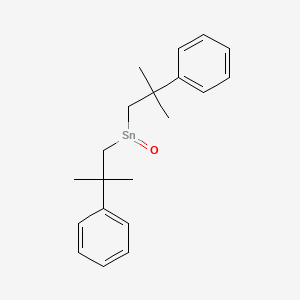
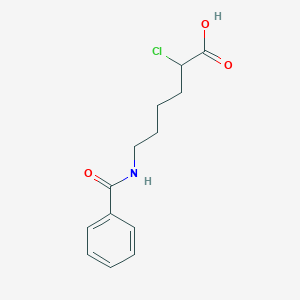
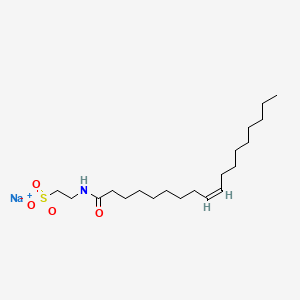
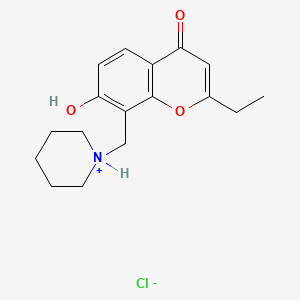
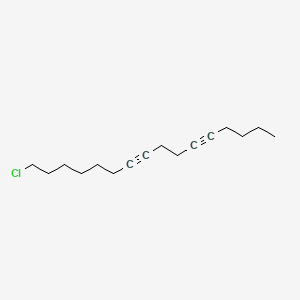
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
